CVD Deposition Rate: SiH₃F Outperforms SiH₄ by 2–3× Under Low-Power Glow Discharge
In a direct head-to-head glow-discharge deposition study, SiH₃F consistently produced a-Si:H:F films at a deposition rate 2–3 times higher than that achieved with SiH₄ under identical low-power conditions. This enhancement is specific to the monofluorinated silane; SiH₂F₂ does not replicate the same magnitude of rate increase [1]. The deposition rate advantage is attributed to the altered plasma chemistry induced by the single Si–F bond, which modifies electron-impact dissociation pathways without excessively depleting the Si–H bond population needed for film growth.
| Evidence Dimension | Glow-discharge deposition rate for a-Si:H:F thin film formation |
|---|---|
| Target Compound Data | SiH₃F deposition rate = 2–3× the SiH₄ baseline rate |
| Comparator Or Baseline | SiH₄ deposition rate (normalized to 1×) under the same low-power glow-discharge conditions |
| Quantified Difference | 2–3× absolute rate enhancement |
| Conditions | Low-power RF glow-discharge (plasma-enhanced CVD); glass and silicon wafer substrates; room-temperature to moderate substrate temperature |
Why This Matters
Higher deposition rates directly translate into increased throughput and reduced manufacturing cost per wafer in thin-film semiconductor fabrication, making SiH₃F a more economically viable precursor than SiH₄ for low-power PECVD processes.
- [1] Akihisa Matsuda, Kiyoshi Yagii, Takao Kaga, Kazunobu Tanaka, 'Glow-Discharge Deposition of Amorphous Silicon from SiH₃F,' Jpn. J. Appl. Phys., 1984, 23, L576. DOI: 10.1143/JJAP.23.L576. View Source
